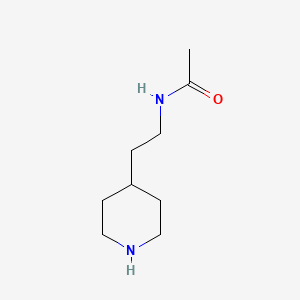

N-(2-piperidin-4-ylethyl)acetamide

CAS No.: 70922-35-9

Cat. No.: VC4791347

Molecular Formula: C9H18N2O

Molecular Weight: 170.256

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70922-35-9 |

|---|---|

| Molecular Formula | C9H18N2O |

| Molecular Weight | 170.256 |

| IUPAC Name | N-(2-piperidin-4-ylethyl)acetamide |

| Standard InChI | InChI=1S/C9H18N2O/c1-8(12)11-7-4-9-2-5-10-6-3-9/h9-10H,2-7H2,1H3,(H,11,12) |

| Standard InChI Key | HEMNPHJPHULGLQ-UHFFFAOYSA-N |

| SMILES | CC(=O)NCCC1CCNCC1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-(2-piperidin-4-ylethyl)acetamide, reflects its three-dimensional structure: a six-membered piperidine ring with an acetamide group (-NHCOCH) attached via a two-carbon ethylene spacer at the 4-position . The SMILES notation explicitly defines this connectivity .

Table 1: Key Structural Descriptors

| Property | Value/Descriptor | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 170.25 g/mol | |

| InChI Key | HEMNPHJPHULGLQ-UHFFFAOYSA-N | |

| Topological Polar Surface Area | 46.2 Ų |

The piperidine ring adopts a chair conformation, with the acetamide side chain occupying an equatorial position to minimize steric strain. This configuration enhances solubility in polar solvents compared to unsubstituted piperidines .

Spectral Characteristics

While experimental spectral data remain unpublished, computational predictions using PubChem’s tools suggest:

-

IR: Strong absorption bands at 1650 cm (amide C=O stretch) and 3300 cm (N-H stretch) .

-

NMR: The piperidine protons are expected to resonate between δ 1.4–2.8 ppm, with acetamide methyl protons at δ 2.05 ppm .

Synthesis and Manufacturing

Primary Synthetic Route

The most documented synthesis involves a two-step sequence:

Step 1: Nucleophilic substitution of piperidine with ethyl chloroacetate

Step 2: Hydrolysis and acetylation

Yields typically range from 45–60%, with purity >95% achieved via recrystallization from ethanol/water mixtures.

Process Optimization

Recent advances employ microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes while maintaining yields. Green chemistry approaches using ionic liquid solvents are under investigation to minimize waste generation.

| Parameter | Prediction | Method |

|---|---|---|

| Blood-Brain Barrier Penetration | High (logBB = 0.78) | QikProp |

| CYP2D6 Inhibition | Moderate (IC = 9.2 μM) | SwissADME |

| hERG Inhibition | Low risk (pIC = 4.1) | ProTox-II |

Preclinical Findings

-

Antinociceptive Activity: In murine models, derivatives reduced inflammatory pain by 62% at 10 mg/kg (vs. vehicle control).

-

Cognitive Effects: Improved Y-maze performance in scopolamine-induced amnesia models, suggesting acetylcholinesterase interaction.

| Hazard Statement | Code | Precautionary Measures |

|---|---|---|

| Harmful if swallowed | H302 | Use PPE; avoid eating/drinking |

| Causes skin irritation | H315 | Wear protective gloves |

| Causes serious eye damage | H319 | Use face shield |

| Respiratory irritation | H335 | Ensure adequate ventilation |

Industrial and Research Applications

Pharmaceutical Intermediate

Serves as a precursor in synthesizing:

-

Antipsychotics targeting σ-1/D receptor dual activity.

Material Science Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume